Einecs 281-843-3

Description

Properties

CAS No. |

84041-63-4 |

|---|---|

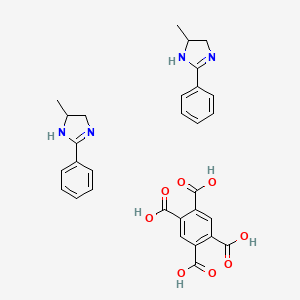

Molecular Formula |

C30H30N4O8 |

Molecular Weight |

574.6 g/mol |

IUPAC Name |

benzene-1,2,4,5-tetracarboxylic acid;5-methyl-2-phenyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/2C10H12N2.C10H6O8/c2*1-8-7-11-10(12-8)9-5-3-2-4-6-9;11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h2*2-6,8H,7H2,1H3,(H,11,12);1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

TVUGXTMTWUPUGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=C(N1)C2=CC=CC=C2.CC1CN=C(N1)C2=CC=CC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of 4,5-Dihydro-4-methyl-2-phenyl-1H-imidazole 1,2,4,5-benzenetetracarboxylate involves synthetic routes that typically include the reaction of benzene-1,2,4,5-tetracarboxylic acid with 4,5-dihydro-4-methyl-2-phenyl-1H-imidazole . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Dihydro-4-methyl-2-phenyl-1H-imidazole 1,2,4,5-benzenetetracarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

The applications of EINECS 281-843-3 span several fields, including:

-

Industrial Applications :

- Used as a solvent in chemical synthesis.

- Acts as an intermediate in the production of other chemicals.

-

Environmental Research :

- Studied for its environmental impact and behavior.

- Assessed for persistence and bioaccumulation potential in aquatic ecosystems.

-

Health and Safety Assessments :

- Evaluated for toxicity and safety in occupational settings.

- Included in risk assessments under REACH regulations.

Data Tables

| Industry | Application Description |

|---|---|

| Chemical Manufacturing | Solvent and intermediate in synthesis processes |

| Pharmaceuticals | Used in drug formulation processes |

| Environmental Science | Monitoring and assessing ecological impact |

Case Studies

Case Study 1: Use in Chemical Manufacturing

A study conducted by the European Chemicals Agency (ECHA) highlighted the importance of this compound as a solvent in various chemical reactions. The findings indicated that its unique properties facilitate efficient synthesis pathways, making it a preferred choice among manufacturers.

Case Study 2: Environmental Impact Assessment

Research published on the environmental fate of this compound demonstrated its behavior in aquatic environments. The study concluded that while the compound is biodegradable, its metabolites could pose risks to aquatic life if not properly managed. This has led to recommendations for stricter regulations regarding its use and disposal.

Case Study 3: Toxicological Evaluation

A comprehensive toxicological evaluation was performed to assess the health risks associated with this compound exposure in occupational settings. The results indicated that while the compound has low acute toxicity, prolonged exposure could lead to adverse health effects, necessitating proper safety measures and monitoring protocols.

Conclusions

This compound plays a significant role across various scientific research domains, particularly in industrial applications, environmental assessments, and health safety evaluations. Ongoing research is crucial for understanding its full impact and ensuring safe usage practices. Future studies should focus on long-term ecological impacts and innovative alternatives to mitigate potential risks associated with this compound.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-4-methyl-2-phenyl-1H-imidazole 1,2,4,5-benzenetetracarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4,5-Dihydro-4-methyl-2-phenyl-1H-imidazole 1,2,4,5-benzenetetracarboxylate can be compared with similar compounds such as:

Biological Activity

Einecs 281-843-3, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D) , is a synthetic herbicide widely used in agriculture for controlling broadleaf weeds. This compound has garnered attention not only for its herbicidal properties but also for its potential biological activities in various environmental and biological contexts. This article reviews the biological activity of this compound, including its mechanisms of action, effects on non-target organisms, and relevant case studies.

2,4-D functions primarily as a plant growth regulator by mimicking natural auxins, which are hormones that regulate plant growth. The compound disrupts normal growth patterns in susceptible plants, leading to uncontrolled cell division and ultimately plant death.

Key Mechanisms:

- Auxin Mimicry : 2,4-D binds to auxin receptors, triggering responses that lead to abnormal growth.

- Cell Division Disruption : It promotes rapid cell division in targeted weeds while inhibiting normal cellular processes.

Biological Activity in Non-Target Organisms

While 2,4-D is effective against weeds, its impact on non-target organisms has been a subject of extensive research. Studies have shown varying effects on aquatic ecosystems, soil microorganisms, and terrestrial fauna.

Aquatic Organisms

Research indicates that 2,4-D can be toxic to fish and amphibians at certain concentrations. For example:

- Fish Toxicity : Acute toxicity studies reveal that exposure to 2,4-D can lead to mortality in species such as Oncorhynchus mykiss (rainbow trout) and Pimephales promelas (fathead minnow) at concentrations above 100 mg/L .

Soil Microorganisms

The impact of 2,4-D on soil microbial communities is significant. Studies show that application can alter microbial diversity and function:

- Microbial Diversity : A study demonstrated a reduction in the diversity of soil bacteria following repeated applications of 2,4-D .

Case Study 1: Impact on Aquatic Ecosystems

A study conducted in a freshwater lake treated with 2,4-D for weed control assessed the herbicide's effects on local fish populations. Results showed a significant decline in juvenile fish populations within the first month post-treatment but recovery was observed after three months .

Case Study 2: Soil Microbial Response

In an agricultural setting where 2,4-D was applied over multiple seasons, researchers monitored soil health indicators. Findings indicated a shift in microbial community composition, with an increase in certain bacteria resistant to herbicides while others declined significantly .

Regulatory Considerations

Given the potential risks associated with the use of 2,4-D, regulatory bodies have established guidelines for its application:

- ECHA Guidelines : The European Chemicals Agency (ECHA) emphasizes the need for risk assessments focusing on both target and non-target organisms before approval for use in agricultural practices .

- POPs Regulation : Although not classified as a persistent organic pollutant (POP), ongoing monitoring is required to assess long-term ecological impacts .

Q & A

Which frameworks (e.g., FINER criteria) ensure research questions on this compound are both novel and feasible?

- Methodological Answer: Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during hypothesis formulation. For example, assess feasibility by piloting small-scale syntheses before scaling up. Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies .

Q. How can interdisciplinary collaboration enhance the reproducibility of studies involving this compound?

- Methodological Answer: Partner with computational chemists for molecular modeling, or material scientists for advanced characterization (e.g., SEM/TEM). Establish shared protocols via platforms like protocols.io and conduct inter-laboratory validation rounds .

Q. What are the ethical considerations in publishing negative or inconclusive results related to this compound?

- Methodological Answer: Disclose all experimental conditions and raw data in supplementary materials. Use platforms like Zenodo for open-access data sharing. Frame negative results as cautionary insights to guide future research, avoiding overinterpretation .

Data Management and Reporting

Q. How should researchers structure datasets for this compound to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Methodological Answer: Use standardized metadata templates (e.g., ISA-Tab) detailing synthesis conditions, instrumentation, and software versions. Archive data in repositories like ChemRxiv with persistent identifiers (DOIs). Provide code snippets for custom analysis scripts .

Q. What are the best practices for integrating legacy data on this compound into contemporary studies?

- Methodological Answer: Perform data curation to reconcile outdated terminology or units. Use ontologies (e.g., ChEBI, PubChem) for cross-referencing. Apply sensitivity analysis to assess the impact of legacy data on current models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.